N-(4-chlorophenethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23ClN2O3S2 and its molecular weight is 426.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
N-(4-chlorophenethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide and its derivatives have been explored for their potential in pharmaceutical compositions. For instance, one study focused on the synthesis of new compounds with this structure, highlighting their potential use in therapeutic applications due to their chemical properties (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Antimicrobial Activity
Research has also been conducted on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These studies have synthesized compounds to explore their effects on various bacterial strains, indicating moderate inhibitory activities against both Gram-positive and Gram-negative bacteria. Such research underscores the antimicrobial application potential of these compounds (Kashif Iqbal et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of N-substituted acetamide derivatives have been a significant area of study. These investigations involve the preparation of various derivatives and the examination of their chemical structures and properties through techniques like IR, EIMS, and NMR spectroscopy. Such research contributes to the broader understanding of the chemical behavior and potential applications of these compounds in different scientific fields (H. Khalid et al., 2014).
Enzyme Inhibition
Some studies have focused on evaluating the enzyme inhibitory activities of synthesized compounds related to this compound. For example, the inhibition potential against enzymes like acetylcholinesterase and butyrylcholinesterase has been explored, indicating promising activity in some derivatives. This line of research highlights the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysfunction (N. Virk et al., 2018).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c20-16-8-6-15(7-9-16)10-11-21-18(23)14-17-4-1-2-12-22(17)27(24,25)19-5-3-13-26-19/h3,5-9,13,17H,1-2,4,10-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDZRFYJLBXREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.